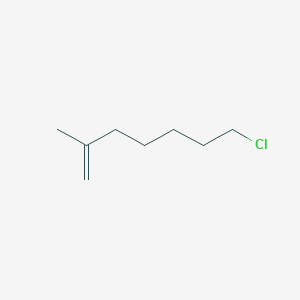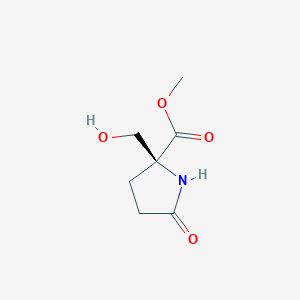
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate, also known as N-acetyl-D-glucosamine-6-phosphate methyl ester, is a chemical compound that has been studied for its potential applications in various scientific research fields. In
Mécanisme D'action
The mechanism of action of Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate is not well understood. However, it has been suggested that it may exert its anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activation of immune cells, and decrease the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro. However, there are also limitations to its use. It can be difficult to obtain in large quantities, and its mechanism of action is not well understood.
Orientations Futures
There are several potential future directions for research on Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a tool for studying the immune system and its role in disease. Further research is needed to fully understand the mechanism of action of Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate and its potential applications in various scientific research fields.
Méthodes De Synthèse
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate can be synthesized through a multistep process involving the reaction of Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylatelucosamine with various reagents. One common method involves the reaction of Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylatelucosamine with methanol and hydrochloric acid to produce Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylatelucosamine-6-phosphate methyl ester. This compound is then reacted with sodium borohydride and acetic anhydride to produce Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate.
Applications De Recherche Scientifique
Methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and biotechnology. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
174283-18-2 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-12-6(11)7(4-9)3-2-5(10)8-7/h9H,2-4H2,1H3,(H,8,10)/t7-/m0/s1 |
Clé InChI |
XGWMCXYFZJOJEJ-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)[C@]1(CCC(=O)N1)CO |
SMILES |
COC(=O)C1(CCC(=O)N1)CO |
SMILES canonique |
COC(=O)C1(CCC(=O)N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




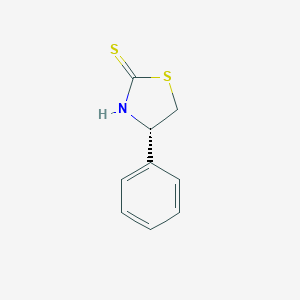
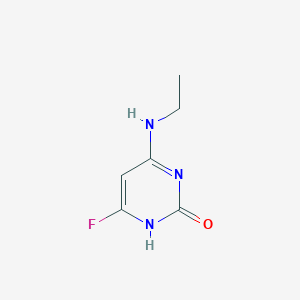
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)
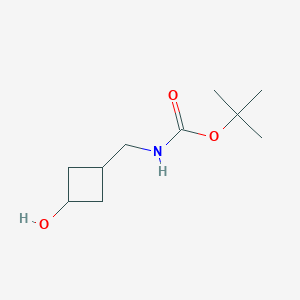
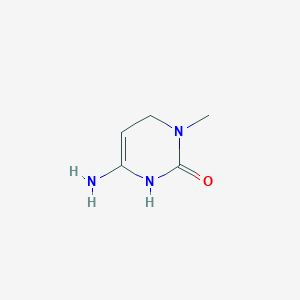

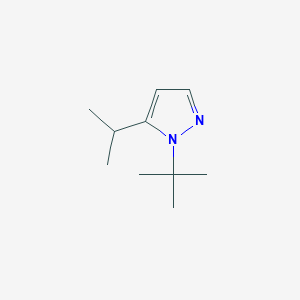

![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)
